3-Iodo-benzazepin-2-one can be classified under the category of heterocyclic compounds, specifically as a substituted benzazepine derivative. Its unique structure allows for various substitutions that can influence its biological activity and solubility characteristics. The compound's synthesis and derivatives have been explored in various studies for their potential applications in pharmacology .
The synthesis of 3-Iodo-benzazepin-2-one typically involves several methods, including:
3-Iodo-benzazepin-2-one can participate in various chemical reactions:
The mechanism of action for compounds like 3-Iodo-benzazepin-2-one primarily revolves around their interaction with beta-2 adrenoceptors. Upon binding to these receptors, they mimic endogenous catecholamines (e.g., adrenaline), leading to physiological responses such as bronchodilation and increased heart rate. This agonistic activity is crucial in developing treatments for respiratory conditions like asthma or chronic obstructive pulmonary disease .
The physical properties of 3-Iodo-benzazepin-2-one include:
Chemical properties include reactivity towards electrophiles due to the presence of the nitrogen atom in the azepine ring and potential stability issues under extreme pH conditions or when exposed to strong oxidizing agents .
The applications of 3-Iodo-benzazepin-2-one span several fields:
Benzazepines feature a seven-membered azepine ring fused to a benzene ring, creating a versatile structural framework for drug design. The 2-one moiety (lactam) confers planarity and hydrogen-bonding capacity critical for target engagement. These heterocycles exhibit remarkable structural diversity that enables their interaction with diverse biological targets. Benzazepine-based compounds have demonstrated significant calcium channel blocking activity, functioning through a proposed receptor-binding model analogous to desmethoxyverapamil that involves specific spatial orientation of pharmacophores over the benzazepinone ring [3]. This mechanism underpins their antihypertensive effects and positions them as valuable cardiovascular agents.
Beyond cardiovascular applications, benzazepine scaffolds serve as core structures for soluble guanylate cyclase (sGC) stimulators exemplified by YC-1 derivatives. These compounds enhance cGMP signaling pathways implicated in platelet aggregation, vascular smooth muscle relaxation, and neural protection [6]. The structural flexibility of the benzazepine ring allows for strategic substitutions that fine-tune target selectivity, pharmacokinetic behavior, and functional activity across therapeutic domains including oncology, neurology, and inflammation.
Table 1: Therapeutic Applications of Representative Benzazepine Derivatives
Benzazepine Derivative | Biological Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
1-Benzazepin-2-one derivatives | L-type Calcium Channel | Hypertension, Angina | Ether pharmacophore, amine side chain |
YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole) | Soluble Guanylate Cyclase (sGC) | Platelet aggregation, Pulmonary hypertension | Indazole core, furyl substituent |
5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones | Muscarinic (M3) Receptor | Overactive bladder, COPD | 5-Hydroxy group, cycloalkyl substituents |
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | Neurotransmitter Receptors (Research compound) | Neurological disorders (Research) | 3-Iodopropyl chain, dimethoxy groups |
Halogenation remains a cornerstone strategy in medicinal chemistry for optimizing ligand-receptor interactions. Iodine, as the largest commercially viable halogen, exerts profound steric and electronic effects due to its significant atomic radius (133 pm) and moderate electronegativity (2.66 on Pauling scale). In heterocyclic systems like benzazepin-2-one, iodination at the 3-position creates a versatile synthetic handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) while simultaneously influencing molecular conformation and dipole moments [6]. This dual functionality—serving as both a reactivity enhancer and a conformational modulator—renders iodinated derivatives particularly valuable in lead optimization campaigns.
The introduction of iodine presents unique synthetic challenges compared to lighter halogens. Electrophilic iodination of benzenoid systems is typically endothermic and requires specialized conditions due to iodine's lower reactivity. As noted in halogenation chemistry, "For iodine, electrophilic iodination is generally endothermic, hence a reaction is often not possible" without activation strategies [4]. Consequently, the synthesis of 3-Iodo-benzazepin-2-one often employs directed ortho-lithiation or transition metal catalysis rather than classical electrophilic aromatic substitution. The resulting iodo-substituted benzazepinone exhibits distinctive physicochemical properties, including increased molecular density (1.77 g/cm³) and thermal stability (boiling point: 406°C) relative to non-halogenated analogs [1]. These properties significantly influence crystallization behavior, solubility profiles, and ultimately, bioactivity.
Table 2: Comparative Analysis of Halogen Effects in Benzazepin-2-one Derivatives
Halogen (X) | Atomic Radius (pm) | Electro-negativity | Bond Dissociation Energy (kJ/mol) | Key Influence on Benzazepinone Properties |
---|---|---|---|---|
Fluorine (F) | 72 | 3.98 | 473 | Enhanced metabolic stability, membrane permeability |
Chlorine (Cl) | 99 | 3.16 | 405 | Improved target affinity, moderate lipophilicity |
Bromine (Br) | 114 | 2.96 | 335 | Cross-coupling capability, moderate steric effects |
Iodine (I) | 133 | 2.66 | 285 | Superior cross-coupling kinetics, enhanced steric perturbation, increased molecular weight/density |
This review establishes three primary research objectives for advancing the scientific understanding of 3-Iodo-benzazepin-2-one:
Synthetic Methodology Optimization: Develop efficient, heavy-metal-free synthetic routes that circumvent limitations of traditional approaches. Current methods employing organostannane intermediates (e.g., Stille coupling) present toxicity concerns, while palladium-catalyzed Suzuki couplings offer improved yields (up to 74%) but still require metal catalysts [6]. Novel pathways exploiting iodine-directed C-H activation could enable direct functionalization without pre-functionalization steps, significantly enhancing synthetic accessibility.
Structure-Activity Relationship (SAR) Exploration: Systematically investigate how the 3-iodo substituent influences biological activity across target classes. Preliminary evidence suggests that the iodine atom's large van der Waals radius creates unique steric complementarity within hydrophobic binding pockets of calcium channel proteins and sGC allosteric sites [3] [6]. Comprehensive SAR studies should evaluate modifications at ring positions N1, C4, and C5 while preserving the critical 3-iodo functionality.
Biological Profiling Expansion: Extend pharmacological characterization beyond established calcium channel modulation to investigate potential activity against emerging therapeutic targets. Given the demonstrated utility of benzazepines in neurological disorders, evaluate interactions with neurotransmitter systems (dopamine, serotonin receptors) and neurodegenerative disease targets. Additionally, explore the compound's potential as a synthetic intermediate for radiolabeled probes (e.g., ¹²³I derivatives) for diagnostic imaging applications [7].
Table 3: Key Derivatives and Analogues of 3-Iodo-benzazepin-2-one for Targeted Research
Compound Name | Molecular Formula | Molecular Weight | Structural Modification | Research Application Focus |
---|---|---|---|---|
3-Iodo-1-benzazepin-2-one | C₁₀H₆INO | 283.065 | Parent compound | Synthetic intermediate, Crystallography |
3-Iodo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | C₁₀H₁₀INO | 287.10 | Saturated azepine ring | Conformational studies, Receptor modeling |
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | C₁₅H₁₈INO₃ | 387.21 | Alkyl chain extension, Methoxy groups | Neurotransmitter receptor probes |
5-Cyclobutyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one | C₁₄H₁₇NO₂ | Not specified | Hydroxyl group, Cycloalkyl substitution | Muscarinic (M3) receptor antagonism |
The strategic incorporation of iodine at the C3 position of the benzazepinone scaffold represents a sophisticated approach to molecular design. This modification capitalizes on iodine's unique combination of steric bulk, polarizability, and synthetic versatility to create multifunctional compounds. As synthetic methodologies advance to address the challenges of regioselective iodination, and as biological screening platforms become increasingly sophisticated, 3-Iodo-benzazepin-2-one derivatives are poised to make significant contributions across multiple therapeutic domains. Future research should prioritize elucidating the precise molecular interactions conferred by the iodine substituent in complex with biological targets, enabling rational design of next-generation benzazepine-based therapeutics.
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7